![molecular formula C22H23N3O3 B4234502 N-{2-[(butylamino)carbonyl]phenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4234502.png)
N-{2-[(butylamino)carbonyl]phenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
N-{2-[(butylamino)carbonyl]phenyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 by researchers at Bayer AG, Germany, and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
BAY 11-7082 inhibits the NF-κB signaling pathway by blocking the activity of IκB kinase (IKK), which is responsible for the phosphorylation and degradation of IκBα, a protein that inhibits NF-κB. By inhibiting IKK, BAY 11-7082 prevents the activation of NF-κB and the subsequent expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, BAY 11-7082 has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. BAY 11-7082 has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and tissue remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high solubility in water and organic solvents. BAY 11-7082 has also been shown to have low toxicity and is well-tolerated in animal studies. However, BAY 11-7082 has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in some applications. Additionally, BAY 11-7082 has been shown to have off-target effects, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of BAY 11-7082. One area of research is the development of more potent and selective inhibitors of IKK that can overcome the limitations of BAY 11-7082. Another area of research is the investigation of the potential therapeutic applications of BAY 11-7082 in other disease states, such as neurodegenerative diseases and autoimmune disorders. Additionally, the combination of BAY 11-7082 with other drugs or therapies may enhance its effectiveness and improve its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
BAY 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation. BAY 11-7082 has also been shown to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth. Additionally, BAY 11-7082 has been shown to have antiviral properties by inhibiting the replication of viruses such as HIV and hepatitis B.
Eigenschaften
IUPAC Name |
N-[2-(butylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-4-14-23-21(26)17-12-8-9-13-18(17)24-22(27)19-15(2)28-25-20(19)16-10-6-5-7-11-16/h5-13H,3-4,14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLGCBCQFFJRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




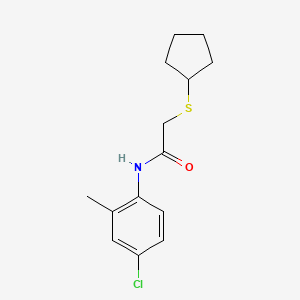
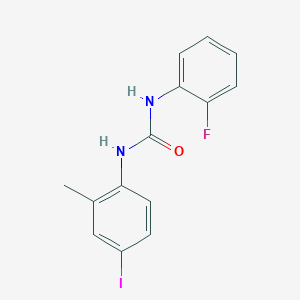
![ethyl 4-[2-(1-naphthylamino)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4234456.png)
![N-[4-(allyloxy)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4234464.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4234476.png)
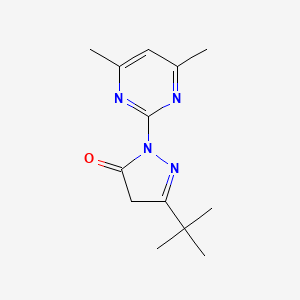
![4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B4234489.png)
![2-{5-bromo-4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4234492.png)

![1-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4234522.png)
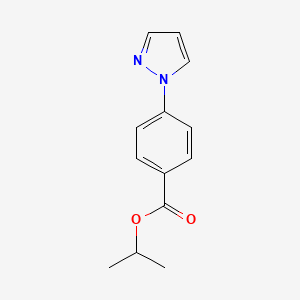
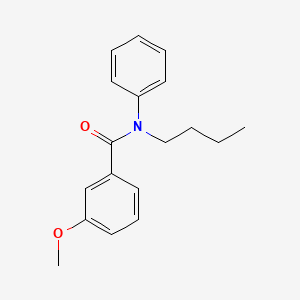
![N-{2-[(butylamino)carbonyl]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B4234537.png)